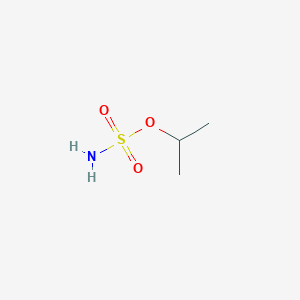
Sulfamic acid isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfamic acid isopropyl ester is an organic compound derived from sulfamic acid and isopropanol. It is a colorless, water-soluble compound that finds applications in various fields due to its unique chemical properties. This ester is known for its mild reactivity and is often used in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfamic acid isopropyl ester can be synthesized through the esterification of sulfamic acid with isopropanol. The reaction typically involves heating sulfamic acid and isopropanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
H3NSO3+C3H7OH→C3H7OSO3NH2+H2O
Industrial Production Methods
Industrial production of this compound involves a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure maximum yield. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Sulfamic acid isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to sulfamic acid and isopropanol.
Substitution: It can participate in nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Sulfamic acid and isopropanol.
Substitution: Various substituted sulfamic acid derivatives.
Oxidation: Oxidized forms of the ester.
Reduction: Reduced forms of the ester.
Applications De Recherche Scientifique
Sulfamic acid isopropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other compounds.
Biology: Investigated for its potential use in biochemical assays and as a mild reagent for modifying biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug synthesis.
Industry: Utilized in the production of detergents, cleaning agents, and corrosion inhibitors due to its mild reactivity and stability.
Mécanisme D'action
The mechanism of action of sulfamic acid isopropyl ester involves its ability to act as a mild acid or base, depending on the reaction conditions. It can donate or accept protons, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamic acid methyl ester: Similar in structure but with a methyl group instead of an isopropyl group.
Sulfamic acid ethyl ester: Similar in structure but with an ethyl group instead of an isopropyl group.
Sulfamic acid butyl ester: Similar in structure but with a butyl group instead of an isopropyl group.
Uniqueness
Sulfamic acid isopropyl ester is unique due to its specific reactivity and stability. The isopropyl group provides a balance between steric hindrance and reactivity, making it suitable for various applications where other esters might be too reactive or too stable.
Propriétés
Formule moléculaire |
C3H9NO3S |
|---|---|
Poids moléculaire |
139.18 g/mol |
Nom IUPAC |
propan-2-yl sulfamate |
InChI |
InChI=1S/C3H9NO3S/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H2,4,5,6) |
Clé InChI |
ULCGRQKYGXIIIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxo-N-(3-((3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)phenyl)-1,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B13447015.png)
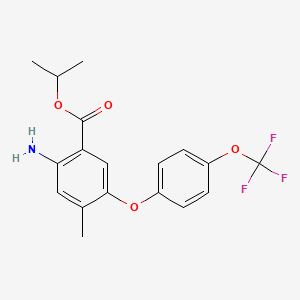
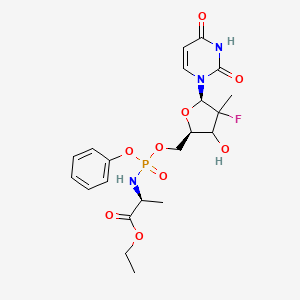

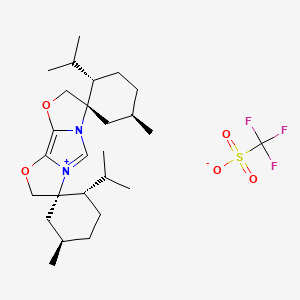
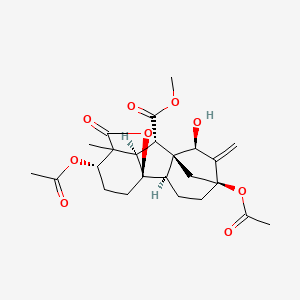

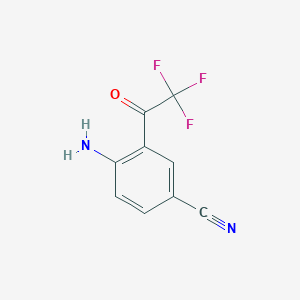
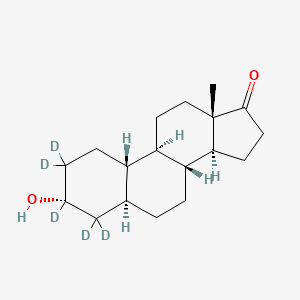
![9-Oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13447076.png)

![1-(1-Ethylpyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B13447092.png)


